molecular formula C14H14N6OS2 B2902028 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide CAS No. 394234-04-9

2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B2902028
CAS No.: 394234-04-9
M. Wt: 346.43
InChI Key: VNWRTVIHMJAULG-UHFFFAOYSA-N
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Description

2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide is a novel synthetic compound designed for research applications, featuring a molecular architecture that combines two pharmaceutically significant heterocyclic systems: a 1,2,4-triazole and a 1,3,4-thiadiazole. This hybrid structure is of particular interest in medicinal chemistry for its potential multi-target biological activity. The 1,2,4-triazole nucleus is extensively documented in scientific literature for its wide spectrum of pharmacological properties, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory activities . Similarly, the 1,3,4-thiadiazole scaffold is known to exhibit a diverse range of biological actions such as anticancer, anticonvulsant, antiviral, and antimicrobial effects . The integration of these two moieties via a sulfanyl-acetamide linker creates a complex molecule that may interact with key biological targets. Research on analogous compounds suggests potential mechanisms of action could involve interaction with the GABAergic system, where the structure's hydrogen bonding domain, electron-donor groups, and hydrophobic aryl rings are critical features for anticonvulsant activity . The presence of the phenyl-substituted thiadiazole ring may also enhance binding to various enzymes or receptors. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to conduct their own thorough characterization and biological evaluation to explore its specific properties and mechanisms.

Properties

IUPAC Name

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6OS2/c1-9(22-14-19-15-8-20(14)2)11(21)16-13-18-17-12(23-13)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWRTVIHMJAULG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NN=C(S1)C2=CC=CC=C2)SC3=NN=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide typically involves the formation of the triazole and thiadiazole rings followed by their coupling. One common approach is to start with the synthesis of 4-methyl-1,2,4-triazole-3-thiol, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The thiadiazole ring can be synthesized from phenylhydrazine and carbon disulfide, followed by cyclization with hydrazine hydrate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization steps and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.

    Substitution: The hydrogen atoms on the triazole and thiadiazole rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic or nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitro group can yield amines.

Scientific Research Applications

2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with biological targets. The triazole ring can form hydrogen bonds and dipole interactions with enzymes or receptors, while the thiadiazole ring can interact with metal ions or other biomolecules. These interactions can inhibit the activity of bacterial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Hydrogen Bonding and Polarity

  • Hydrogen Bond Donors/Acceptors: Target compound: 1 donor, 5 acceptors . Compound : 1 donor, 7 acceptors, contributing to higher polarity.
  • Polar Surface Area (PSA): Target compound: ~45.75 Ų (similar to ), suitable for moderate bioavailability .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound to maximize yield and purity?

Methodological Answer: The synthesis involves multi-step reactions where temperature, solvent selection, and reaction time significantly influence outcomes. For example:

  • Temperature: Elevated temperatures (80–100°C) enhance reaction rates but may degrade heat-sensitive intermediates. Lower temperatures (25–40°C) are preferred for coupling reactions involving sulfanyl groups .
  • Solvents: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of thiadiazole and triazole intermediates, while ethanol or water is used for recrystallization to enhance purity .
  • Catalysts: Use of coupling agents like EDCI or HOBt optimizes amide bond formation between the triazole and thiadiazole moieties .

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature25–100°C (step-dependent)High yield at 80°C for cyclization; purity >90% at 40°C for coupling
SolventDMF (coupling), ethanol (recrystallization)Purity increases from 75% to 95% with ethanol
Reaction Time4–12 hours (step-dependent)Prolonged time (>12h) risks side-product formation

Q. Which analytical techniques are most effective for characterizing structural integrity and purity?

Methodological Answer:

  • HPLC-MS: Quantifies purity (>95%) and confirms molecular weight (e.g., [M+H]+ ion at m/z 432.3) .
  • NMR (1H/13C): Assigns protons on the phenyl (δ 7.2–7.5 ppm) and methyl groups (δ 2.4 ppm) in DMSO-d6 .
  • X-ray Crystallography: Resolves crystal packing and confirms stereochemistry of the triazole-thiadiazole core .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer: Discrepancies in reported IC50 values (e.g., antimicrobial activity ranging from 5–50 µM) arise from assay variability. Use orthogonal assays :

  • Dose-response curves in both broth microdilution (CLSI guidelines) and agar diffusion assays to validate antimicrobial activity .
  • Enzyme inhibition studies (e.g., COX-2 assays) to distinguish nonspecific cytotoxicity from target-specific effects .

Q. Table 2: Bioactivity Validation Workflow

StepMethodPurpose
1Cytotoxicity screening (MTT assay)Eliminate false positives from cell death
2Target-specific inhibition (SPR or fluorescence polarization)Confirm binding affinity (KD < 10 µM)
3In vivo efficacy (murine models)Correlate in vitro and in vivo activity

Q. What mechanistic insights can be gained from studying the sulfanyl-thiadiazole interaction?

Methodological Answer: The sulfanyl (-S-) linker between triazole and thiadiazole modulates electronic properties:

  • Computational modeling (DFT): Calculate bond dissociation energies (BDE) to predict stability under oxidative conditions. The S-C bond shows BDE ~65 kcal/mol, indicating moderate reactivity .
  • Isotopic labeling (34S): Track sulfur participation in redox reactions using LC-MS, revealing thiol-disulfide exchange as a key degradation pathway .

Q. How can in silico methods guide the design of derivatives with enhanced pharmacokinetics?

Methodological Answer:

  • Molecular docking (AutoDock Vina): Screen derivatives against CYP3A4 to predict metabolic stability. Substituents at the 4-methyl triazole position reduce CYP binding (ΔG < -8 kcal/mol) .
  • ADMET Prediction (SwissADME): Optimize logP (target 2–3) by replacing phenyl with pyridyl groups, improving aqueous solubility without compromising membrane permeability .

Q. Table 3: In Silico Optimization Parameters

ParameterTarget ValueRationale
logP2–3Balance solubility and permeability
PSA<90 ŲEnhance blood-brain barrier penetration
CYP3A4 inhibitionIC50 > 10 µMReduce drug-drug interactions

Q. What strategies mitigate instability in aqueous solutions during biological assays?

Methodological Answer:

  • pH buffering (pH 7.4): Use phosphate-buffered saline (PBS) to prevent hydrolysis of the acetamide group .
  • Antioxidants (e.g., 0.1% ascorbic acid): Quench reactive oxygen species that oxidize the sulfanyl linker .
  • Lyophilization: Stabilize the compound for long-term storage (>6 months) at -20°C .

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